Peptide Helicity Enhancement: α-Allylproline N-Terminal Stapling vs. Unmodified Proline
In stabilized peptide applications, α-allylproline (the N-allyl-substituted proline core of the target compound) functions as an N-terminal helix-nucleating residue that, when coupled with another alkenyl-containing amino acid via olefin metathesis, forms a 'proline-locked' staple [1]. This differs fundamentally from unmodified proline, which is traditionally considered an α-helix disruptor. The patent disclosure states that proline-locked stapled peptides using this derivative are 'strong nucleators of α-helix formation, as shown by the high helicity of peptides bearing the proline-lock feature' [1]. In addition, masking N-terminal amide protons via this proline-based staple 'further enhance[s] the ability of the peptides to cross cell membranes' and confers oral bioavailability on peptides that are otherwise membrane-impermeable [1].
| Evidence Dimension | α-helix nucleating capacity in stabilized peptide synthesis |
|---|---|
| Target Compound Data | N-terminal α-allylproline forms a helix-nucleating staple via olefin metathesis; produces 'high helicity' peptides with enhanced membrane penetration and potential oral bioavailability |
| Comparator Or Baseline | Unmodified proline: known α-helix disruptor; standard L-proline: no alkenyl side chain available for stapling chemistry; cannot form proline-locked staple |
| Quantified Difference | Qualitative functional distinction (stapling-capable vs. stapling-incapable); no direct helicity quantification available from source |
| Conditions | Stapled peptide synthesis context; α-helix nucleation assessment; N-terminal placement of α-allylproline derivative |
Why This Matters
For procurement in peptide therapeutics research, this capability enables synthesis of conformationally stabilized peptides with enhanced membrane penetration—a functional property unavailable with unmodified proline or non-allylated proline analogues.
- [1] Verdine, G.L.; Hilinski, G.J. Proline-locked stapled peptides and uses thereof. U.S. Patent No. 9,617,309 B2. April 11, 2017. [0004], [0009]. View Source
